2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a piperazine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and receptors involved in inflammatory pathways.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-ethylthiazole: A similar compound with an ethyl group instead of the piperazine and methylsulfonyl groups.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A compound with a similar methylsulfonyl group but different core structure.
Uniqueness
2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole is unique due to its combination of the thiazole ring, piperazine ring, and methylsulfonyl group, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C10H17N3O2S2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-methyl-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C10H17N3O2S2/c1-9-11-10(8-16-9)7-12-3-5-13(6-4-12)17(2,14)15/h8H,3-7H2,1-2H3 |
InChI Key |
TZLFPTSDXANECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.